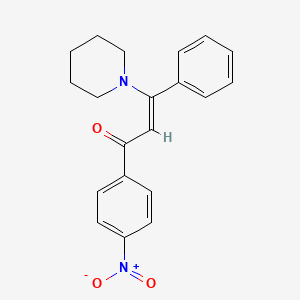![molecular formula C15H10N6 B5296193 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as PTP, is a novel compound that has garnered significant attention in the scientific community due to its potential use in drug discovery. PTP is a heterocyclic compound with a triazole-pyrimidine core structure that has been shown to exhibit promising biological activity.
Wirkmechanismus
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its inhibitory activity against kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects:
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to exhibit promising biochemical and physiological effects in several disease models. In cancer models, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disease models, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its potent inhibitory activity against several kinases, making it a promising candidate for drug discovery. However, one of the limitations of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
Several future directions for research on 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine include:
1. Further optimization of the synthesis method to improve the yield and purity of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
2. Investigation of the structure-activity relationship of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine to identify more potent and selective inhibitors of kinases.
3. Evaluation of the efficacy of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in animal models of cancer and neurodegenerative disorders.
4. Investigation of the potential use of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in combination therapy with other drugs.
5. Development of more soluble analogs of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine to improve its use in certain experiments.
In conclusion, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a promising compound that has garnered significant attention in the scientific community due to its potential use in drug discovery. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of therapeutics for several diseases. Further research on 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a multistep process that starts with the reaction of 2-aminopyridine with 4-bromopyridine to form 2-(4-pyridinyl)pyridine. This intermediate is then reacted with 2-chloroacetyl chloride and triethylamine to form 2-(4-pyridinyl)-N-(2-pyridinyl)acetamide. This compound is then reacted with sodium azide and copper (I) iodide to form the triazole-pyrimidine core structure of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. The final step involves the removal of the protecting group to yield 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
Wissenschaftliche Forschungsanwendungen
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been the subject of several scientific research studies due to its potential use in drug discovery. It has been shown to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and checkpoint kinase 1 (CHK1). These kinases play a crucial role in several cellular processes, including cell cycle progression, proliferation, and DNA damage response. Inhibition of these kinases has been shown to have therapeutic potential in several diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
7-pyridin-2-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c1-2-7-17-12(3-1)13-6-10-18-15-19-14(20-21(13)15)11-4-8-16-9-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRAFYHYKIBTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Pyridin-2-yl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)
![N-(4-hydroxybutyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5296208.png)